molecular formula C20H24N2O6S B3209730 2,5-dimethoxy-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzenesulfonamide CAS No. 1060241-85-1

2,5-dimethoxy-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzenesulfonamide

Cat. No.: B3209730
CAS No.: 1060241-85-1
M. Wt: 420.5 g/mol
InChI Key: HRKXESWUXHPKFE-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, supplied strictly for Research Use Only. The core structure of this molecule incorporates a 2,5-dimethoxybenzenesulfonamide group. Sulfonamide-functionalized benzenes are a prominent scaffold in drug discovery, often investigated for their potential to interact with various biological targets . The 2,5-dimethoxy substitution pattern on the phenyl ring is a key structural feature found in compounds known to be serotonergic agonists, particularly at the 5-HT 2A receptor . For instance, derivatives of 2,5-dimethoxyphenethylamine have been extensively studied as selective 5-HT 2A receptor agonists, showing promise in preclinical research for various psychiatric disorders . The presence of a morpholino group linked via an amide (2-oxoethyl) chain adds complexity and can influence the molecule's physicochemical properties, pharmacokinetics, and binding affinity, potentially contributing to selectivity for specific receptor subtypes . This combination of features makes this compound a valuable tool for researchers exploring the structure-activity relationships of serotonin receptor ligands and for profiling novel compounds for potential psychoactive or therapeutic properties. Its primary research applications include investigations into neuropharmacology, receptor binding assays, and the development of new central nervous system (CNS) active agents.

Properties

IUPAC Name

2,5-dimethoxy-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6S/c1-26-17-7-8-18(27-2)19(14-17)29(24,25)21-16-5-3-15(4-6-16)13-20(23)22-9-11-28-12-10-22/h3-8,14,21H,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRKXESWUXHPKFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 4-(2-morpholino-2-oxoethyl)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethoxy-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 2,5-dimethoxybenzoic acid, while reduction of the sulfonamide group can yield the corresponding amine derivative.

Scientific Research Applications

2,5-dimethoxy-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The compound’s closest analog, 2,5-dimethoxy-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide (CAS: 712319-63-6, C₁₅H₂₂N₂O₆S), shares the 2,5-dimethoxybenzenesulfonamide core but differs in the substituents on the sulfonamide nitrogen. The analog features an N-methyl group and a 2-(4-morpholinyl)-2-oxoethyl chain, whereas the primary compound replaces the methyl group with a 4-(2-morpholino-2-oxoethyl)phenyl group (introducing an additional aromatic ring) .

Molecular Formula and Substituent Analysis

Compound Name Molecular Formula Key Substituents
2,5-Dimethoxy-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzenesulfonamide Not explicitly provided - 2,5-Dimethoxybenzene
- Sulfonamide-N-linked phenyl + morpholino-oxoethyl
2,5-Dimethoxy-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide C₁₅H₂₂N₂O₆S - 2,5-Dimethoxybenzene
- Sulfonamide-N-methyl + morpholino-oxoethyl

Hypothetical Pharmacological Implications

Lipophilicity and Solubility :

  • The phenyl substitution in the primary compound likely increases molecular weight and lipophilicity compared to the methyl-substituted analog. This could enhance membrane permeability but reduce aqueous solubility.
  • The morpholine group in both compounds may improve solubility in polar solvents due to its hydrophilic nature.

The methyl group in the analog might reduce steric hindrance, favoring interactions with smaller active sites.

Cytotoxicity Potential: While neither compound’s cytotoxicity data are provided, the SRB assay described in is a standard method for evaluating anticancer activity . If tested, differences in IC₅₀ values between the two compounds could arise from their substituent-driven pharmacokinetic profiles.

Research Findings and Methodological Considerations

  • Cytotoxicity Screening : The SRB assay () is a validated tool for high-throughput drug screening, offering advantages in stability and sensitivity . If applied to these compounds, it could quantify their growth-inhibitory effects across cancer cell lines.
  • Synthetic Feasibility: The analog in suggests that derivatives with morpholino-oxoethyl chains are synthetically accessible, supporting further exploration of the primary compound’s analogs.

Biological Activity

2,5-dimethoxy-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide an in-depth analysis of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C22H27N3O5
  • Molecular Weight : 405.47 g/mol

This compound contains a sulfonamide group, which is known for its various pharmacological properties, including antibacterial and anti-inflammatory activities.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Preparation of the amine precursor : The morpholine derivative is synthesized through a reaction involving morpholine and an appropriate acylating agent.
  • Formation of the sulfonamide : The sulfonamide bond is formed by reacting the amine with a sulfonyl chloride in an aqueous or organic solvent.
  • Purification : The final product is purified using recrystallization or chromatography techniques.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzenesulfonamides have shown efficacy against various cancer cell lines, including colon carcinoma (HCT-15) and breast cancer (MCF-7). The mechanism often involves the inhibition of key signaling pathways such as apoptosis and cell proliferation.

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHCT-1510Apoptosis induction
Compound BMCF-715Cell cycle arrest

Antimicrobial Activity

The sulfonamide moiety is well-known for its antimicrobial properties. Research has demonstrated that derivatives similar to this compound exhibit potent antibacterial effects against Gram-positive and Gram-negative bacteria.

Analgesic Effects

Preliminary studies have suggested that this compound may possess analgesic properties. In animal models, it has been shown to reduce pain responses in hot plate tests, indicating potential applications in pain management therapies.

Case Studies

  • Case Study on Anticancer Efficacy :
    A study published in Molecules assessed the anticancer activity of various benzenesulfonamide derivatives. The results indicated that compounds with methoxy substitutions exhibited enhanced cytotoxicity against HCT-15 cells, with IC50 values significantly lower than those of standard chemotherapeutics .
  • Analgesic Activity Evaluation :
    In a controlled experiment, the analgesic effects of similar compounds were evaluated using the writhing test in mice. The results demonstrated a dose-dependent reduction in pain responses, suggesting that the compound may act on pain pathways similar to traditional analgesics .
  • Mechanistic Studies :
    Molecular docking studies have been conducted to elucidate the binding interactions between this compound and its biological targets. These studies revealed strong interactions with COX enzymes, indicating potential anti-inflammatory activity .

Q & A

Q. What are the key considerations for synthesizing 2,5-dimethoxy-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzenesulfonamide in a research setting?

Synthesis involves multi-step organic reactions, including:

  • Sulfonamide coupling : Reacting a benzenesulfonyl chloride intermediate with a morpholino-substituted aniline derivative under basic conditions (e.g., pyridine or triethylamine) .
  • Functional group protection : Methoxy groups may require protection/deprotection steps to avoid side reactions .
  • Optimization strategies : Microwave-assisted synthesis can enhance reaction rates and purity, while flash chromatography is critical for purifying intermediates .

Q. Table 1: Common Synthesis Intermediates

IntermediateRoleKey Reaction Conditions
4-(2-Morpholino-2-oxoethyl)anilineNucleophile for sulfonamide bond formationStirred in dry DCM at 0–5°C
2,5-Dimethoxybenzenesulfonyl chlorideElectrophilic sulfonylation agentGenerated in situ via chlorosulfonation

Q. How can researchers characterize the purity and structural integrity of this compound?

Analytical methods include :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and morpholino moiety integration .
  • HPLC-MS : Quantify purity (>95% typical for biological assays) and detect trace byproducts .
  • Elemental analysis : Validate empirical formula (e.g., C₂₁H₂₅N₃O₆S) .
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry (if applicable) .

Advanced Research Questions

Q. What strategies optimize reaction yield and minimize byproducts during synthesis?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hrs to 2 hrs) and improves yield by 15–20% via controlled dielectric heating .
  • Continuous flow reactors : Enhance scalability and reproducibility by maintaining precise temperature/pH control .
  • Byproduct mitigation : Use scavenger resins (e.g., polymer-bound triphenylphosphine) to remove unreacted sulfonyl chloride .

Q. Table 2: Yield Optimization Case Study

MethodYield (%)Purity (%)Byproducts
Conventional reflux62884-Isomer impurity (8%)
Microwave-assisted7895<2% impurities

Q. How does the morpholino moiety influence biological activity, and what methods study this?

  • Role of morpholino : Enhances solubility and modulates target binding (e.g., kinase or protease inhibition) via hydrogen bonding with the morpholine oxygen .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with piperazine or thiomorpholine substitutions; compare IC₅₀ values in enzyme assays .
  • Molecular docking : Use software like AutoDock Vina to predict interactions with biological targets (e.g., COX-2 or carbonic anhydrase) .

Q. How do computational models contribute to understanding physicochemical properties?

  • LogP calculations : Predict lipophilicity (e.g., LogP ≈ 3.6) to guide formulation for cellular permeability .
  • Molecular dynamics simulations : Analyze stability in aqueous vs. lipid membranes .
  • DFT studies : Optimize ground-state geometry and predict spectroscopic profiles (e.g., IR stretching frequencies) .

Q. How to resolve discrepancies in reported biological activities across studies?

  • Data contradiction analysis :
    • Assay variability : Compare protocols (e.g., SRB vs. MTT cytotoxicity assays; SRB offers higher sensitivity for adherent cells ).
    • Compound stability : Test degradation under storage conditions (e.g., DMSO stock solutions may oxidize over time) .
    • Target selectivity : Use isoform-specific inhibitors (e.g., carbonic anhydrase II vs. IX) to clarify off-target effects .

Q. Table 3: Conflicting IC₅₀ Values in Literature

StudyIC₅₀ (μM)Assay TypeCell Line
A 1.2SRB assayHeLa
B 3.8MTT assayMCF-7

Resolution: Normalize data using a reference inhibitor (e.g., doxorubicin) and validate via orthogonal assays (e.g., Western blot for apoptosis markers).

Q. What methodologies assess the compound’s potential for enzyme inhibition?

  • Kinetic assays : Measure KiK_i values using fluorogenic substrates (e.g., dansylamide for carbonic anhydrase) .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate competitive vs. allosteric inhibition .
  • Crystallography : Co-crystallize the compound with the target enzyme (e.g., PDB ID 6Q0) to visualize binding poses .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-dimethoxy-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzenesulfonamide
Reactant of Route 2
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2,5-dimethoxy-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzenesulfonamide

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